Pranazepide

Descripción

Propiedades

Número CAS |

150408-73-4 |

|---|---|

Fórmula molecular |

C26H19FN4O2 |

Peso molecular |

438.5 g/mol |

Nombre IUPAC |

N-[(11S)-9-(2-fluorophenyl)-12-oxo-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]-1H-indole-2-carboxamide |

InChI |

InChI=1S/C26H19FN4O2/c27-19-10-3-2-8-17(19)22-18-9-5-7-15-12-13-31(23(15)18)26(33)24(29-22)30-25(32)21-14-16-6-1-4-11-20(16)28-21/h1-11,14,24,28H,12-13H2,(H,30,32)/t24-/m1/s1 |

Clave InChI |

WKJDXKWFGJWGAS-XMMPIXPASA-N |

SMILES isomérico |

C1CN2C(=O)[C@H](N=C(C3=CC=CC1=C32)C4=CC=CC=C4F)NC(=O)C5=CC6=CC=CC=C6N5 |

SMILES canónico |

C1CN2C(=O)C(N=C(C3=CC=CC1=C32)C4=CC=CC=C4F)NC(=O)C5=CC6=CC=CC=C6N5 |

Apariencia |

Solid powder |

Otros números CAS |

150408-73-4 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

FK 480 FK480 FR 120480 FR-120480 FR120480 N-(1-(2-fluorophenyl)-3,4,6,7-tetrahydro-4-oxo-pyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)-1H-indole-2-carboxamide |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pranazepide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pranazepide, also known as FK-480, is a potent and selective non-peptide antagonist of the cholecystokinin type-A (CCK-A) receptor. Developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.), it was investigated for its therapeutic potential in digestive system disorders, particularly pancreatitis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, receptor selectivity, and its effects in functional assays. The experimental protocols for key studies are described, and the relevant signaling pathways are visualized.

Core Mechanism of Action: Selective CCK-A Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at the cholecystokinin type-A (CCK-A) receptor.[1][2] Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes in the gastrointestinal system and the central nervous system. There are two main subtypes of CCK receptors: CCK-A (alimentary) and CCK-B (brain). The CCK-A receptor is predominantly found in peripheral tissues, including the pancreas, gallbladder, and gastrointestinal smooth muscle, where it mediates effects such as pancreatic enzyme secretion and gallbladder contraction.

This compound selectively binds to the CCK-A receptor, thereby preventing the binding of endogenous CCK. This blockade inhibits the downstream signaling cascades normally initiated by CCK, leading to a reduction in CCK-A receptor-mediated physiological responses.

Quantitative Analysis of Receptor Binding and Functional Inhibition

The affinity and selectivity of this compound for CCK receptors have been determined through radioligand binding assays and functional studies.

Radioligand Binding Affinity

Radioligand binding assays have been employed to determine the inhibitory concentration (IC50) of this compound at CCK-A and CCK-B receptors. These studies typically utilize membranes from tissues rich in the respective receptor subtypes and a radiolabeled CCK analog, such as ¹²⁵I-CCK-8.

| Parameter | This compound (FK-480) | Loxiglumide (Reference CCK-A Antagonist) | Tissue/Receptor Source | Reference |

| IC50 (nM) | 0.40 ± 0.04 | 330 ± 66 | Rat Pancreatic Membranes (CCK-A) | [1] |

| IC50 (nM) | 0.06 ± 0.02 | 66 ± 10 | Guinea-pig Gallbladder Membranes (CCK-A) | [1] |

| IC50 (nM) | 72 ± 11 | > 10,000 | Guinea-pig Brain (Cerebral Cortex) Membranes (CCK-B) | [1] |

| IC50 (nM) | 0.40 ± 0.06 | 380 ± 30 | Isolated Rat Pancreatic Acini (CCK-A) |

Table 1: Comparative IC50 values of this compound and Loxiglumide at CCK-A and CCK-B receptors.

The data clearly demonstrates that this compound is a highly potent inhibitor of ¹²⁵I-CCK-8 binding to CCK-A receptors in the pancreas and gallbladder, with IC50 values in the sub-nanomolar range. In contrast, its affinity for the CCK-B receptor in the brain is significantly lower, indicating a high degree of selectivity for the CCK-A receptor subtype.

Functional Antagonism

The antagonistic activity of this compound has been confirmed in functional assays that measure the physiological response to CCK-A receptor stimulation. A key assay is the measurement of amylase secretion from isolated pancreatic acini in response to CCK-8.

| Parameter | This compound (FK-480) | MK-329 (Devazepide) | Loxiglumide | Assay System | Reference |

| ID50 (nM) | 1.30 ± 0.12 | 1.33 ± 0.21 | 1270 ± 230 | Inhibition of CCK-8-stimulated amylase release from isolated rat pancreatic acini | |

| ED50 (µg/kg, i.v.) | 18 | 50,000 | - | Inhibition of CCK-8-induced pancreatic amylase secretion in rats | |

| ED50 (µg/kg, p.o.) | 10 (at 1 hr) | 23,500 (at 1 hr) | - | Antagonism of CCK-8-induced inhibition of gastric emptying in mice | |

| ED50 (µg/kg, p.o.) | 8.4 (at 5 hr) | - | - | Antagonism of CCK-8-induced inhibition of gastric emptying in mice |

Table 2: Functional antagonistic potency of this compound and reference compounds.

In functional assays, this compound effectively inhibits CCK-8-stimulated amylase release in a concentration-dependent manner, with a half-maximal inhibitory dose (ID50) of 1.30 nM. Studies have shown that this antagonism is competitive, as this compound causes a parallel rightward shift in the dose-response curve for CCK-8 without affecting the maximal response. Furthermore, in vivo studies demonstrate the potent and long-lasting oral activity of this compound in antagonizing CCK-8-induced effects on pancreatic secretion and gastric emptying.

Signaling Pathways

The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.

Caption: this compound blocks CCK-A receptor signaling.

Upon activation by CCK, the CCK-A receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). These signaling events culminate in the cellular response, such as the secretion of amylase from pancreatic acinar cells. This compound, by competitively inhibiting the initial binding of CCK to the CCK-A receptor, effectively blocks this entire downstream signaling cascade.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay on Rat Pancreatic Membranes

This protocol describes the method to determine the binding affinity of this compound to CCK-A receptors.

Caption: Workflow for radioligand binding assay.

Protocol Details:

-

Tissue Preparation: Pancreata from male Sprague-Dawley rats are homogenized in a buffer containing 0.3 M sucrose, 10 mM HEPES-Na (pH 7.4), 1 mM EGTA, 5 mM MgCl₂, 1 mM dithiothreitol, and 0.1 mM phenylmethylsulfonyl fluoride. The homogenate is centrifuged at 150 x g for 10 minutes. The resulting supernatant is further centrifuged at 30,000 x g for 30 minutes. The final pellet, containing the plasma membranes, is resuspended in the assay buffer.

-

Assay Buffer: 50 mM HEPES-Na (pH 7.0), 5 mM MgCl₂, 1 mM EGTA, and 0.1% bovine serum albumin.

-

Incubation: The membrane suspension (approximately 50 µg of protein) is incubated with 25 pM of ¹²⁵I-CCK-8 and varying concentrations of this compound in a final volume of 0.5 mL. The incubation is carried out at 25°C for 120 minutes.

-

Separation and Measurement: The incubation is terminated by rapid filtration through GF/B glass fiber filters. The filters are washed with ice-cold buffer. The radioactivity retained on the filters is then measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of 1 µM unlabeled CCK-8. Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by log-probit analysis of the competition binding data.

Functional Assay: Inhibition of Amylase Release from Isolated Rat Pancreatic Acini

This protocol outlines the procedure to assess the functional antagonism of this compound on CCK-A receptors.

Caption: Workflow for amylase release functional assay.

Protocol Details:

-

Acinar Cell Preparation: Pancreatic acini are prepared from male Wistar rats by enzymatic digestion with collagenase, followed by mechanical shearing.

-

Incubation Buffer: HEPES-Ringer buffer (pH 7.4) containing 10 mM HEPES, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM glucose, 10 mM sodium pyruvate, 10 mM sodium glutamate, 10 mM sodium fumarate, 0.1% bovine serum albumin, and 0.01% soybean trypsin inhibitor.

-

Assay Procedure: Isolated acini are pre-incubated with various concentrations of this compound for 30 minutes at 37°C. Subsequently, CCK-8 (at a concentration that produces submaximal stimulation, e.g., 100 pM) is added, and the incubation continues for another 30 minutes. The reaction is stopped by centrifugation.

-

Amylase Measurement: Amylase activity in the supernatant is measured using a suitable colorimetric assay, such as the Phadebas amylase test.

-

Data Analysis: Amylase release is expressed as a percentage of the total cellular amylase content. The inhibitory dose 50 (ID50) is calculated from the concentration-response curve for this compound's inhibition of CCK-8-stimulated amylase release.

Conclusion

This compound is a highly potent and selective competitive antagonist of the CCK-A receptor. Its mechanism of action is characterized by high-affinity binding to peripheral CCK-A receptors, primarily in the pancreas and gallbladder, leading to the effective blockade of CCK-induced physiological responses. The in vitro and in vivo data robustly support its classification as a CCK-A selective antagonist. This detailed understanding of its mechanism of action provides a strong foundation for its investigation in CCK-A receptor-mediated pathologies.

References

Pranazepide: A Technical Overview of its Cholecystokinin Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pranazepide, also known as FK480 or Panazepide, is a non-peptide, benzodiazepine derivative that functions as a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor. Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. It exerts its physiological effects through two primary G-protein coupled receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The CCK-A receptor is predominantly found in peripheral tissues, including the pancreas, gallbladder, and gastrointestinal smooth muscle, where it mediates processes such as pancreatic enzyme secretion, gallbladder contraction, and satiety signaling. Given the significant role of CCK-A receptors in digestive physiology, their antagonists, such as this compound, have been investigated for their therapeutic potential in conditions like pancreatitis. This technical guide provides a comprehensive overview of the CCK receptor antagonist activity of this compound, detailing its binding affinity, in vitro and in vivo effects, and the experimental methodologies used for its characterization.

Quantitative Analysis of this compound's CCK-A Receptor Antagonist Activity

This compound (FK480) has demonstrated high affinity and potent antagonism at the CCK-A receptor in various in vitro studies. Its activity has been quantified through competitive binding assays and functional assays measuring the inhibition of CCK-stimulated physiological responses.

| Compound | Assay Type | Tissue/Cell Line | Parameter | Value | Reference |

| This compound (FK480) | [125I]CCK-8 Binding Inhibition | Isolated Rat Pancreatic Acini | IC50 | 0.40 ± 0.06 nM | [1] |

| This compound (FK480) | CCK-8-Stimulated Amylase Release Inhibition | Isolated Rat Pancreatic Acini | IC50 | 1.30 ± 0.12 nM | [1] |

| Devazepide (MK-329) | [125I]CCK-8 Binding Inhibition | Isolated Rat Pancreatic Acini | IC50 | 0.68 ± 0.08 nM | [1] |

| Devazepide (MK-329) | CCK-8-Stimulated Amylase Release Inhibition | Isolated Rat Pancreatic Acini | IC50 | 1.33 ± 0.21 nM | [1] |

| Loxiglumide | [125I]CCK-8 Binding Inhibition | Isolated Rat Pancreatic Acini | IC50 | 0.38 ± 0.03 µM | [1] |

| Loxiglumide | CCK-8-Stimulated Amylase Release Inhibition | Isolated Rat Pancreatic Acini | IC50 | 1.27 ± 0.23 µM |

Table 1: In Vitro Antagonist Potency of this compound and Other CCK Antagonists.

Mechanism of Action and Signaling Pathways

The binding of CCK to its Gq-protein coupled receptors, CCK-A and CCK-B, initiates a signaling cascade that leads to various physiological responses. As an antagonist, this compound competitively binds to the CCK-A receptor, thereby blocking the downstream signaling initiated by the endogenous ligand, CCK.

Experimental Protocols

The characterization of this compound's antagonist activity involves both in vitro and in vivo experimental models.

In Vitro Radioligand Binding Assay

This assay quantifies the affinity of this compound for the CCK-A receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Preparation of Pancreatic Acini: Pancreatic acini from rats are isolated by collagenase digestion.

-

Incubation: Isolated acini are incubated with a fixed concentration of [125I]CCK-8 (the radioligand) and varying concentrations of this compound (the competitor).

-

Separation: Bound and free radioligand are separated by centrifugation through a layer of silicone oil.

-

Quantification: The radioactivity in the cell pellet (bound fraction) is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [125I]CCK-8 (IC50) is determined by non-linear regression analysis.

In Vitro Functional Assay: Amylase Release

This assay measures the ability of this compound to inhibit the physiological response (amylase secretion) triggered by CCK-A receptor activation.

Protocol:

-

Preparation of Pancreatic Acini: Similar to the binding assay, isolated rat pancreatic acini are prepared.

-

Pre-incubation: Acini are pre-incubated with varying concentrations of this compound.

-

Stimulation: A fixed concentration of CCK-8 is added to stimulate amylase release.

-

Measurement of Amylase Activity: After a set incubation period, the supernatant is collected, and the amylase activity is measured using a spectrophotometric assay.

-

Data Analysis: The concentration of this compound that inhibits 50% of the CCK-8-stimulated amylase release (IC50) is calculated. The competitive nature of the antagonism is determined by observing a parallel rightward shift in the CCK-8 dose-response curve in the presence of this compound.

In Vivo Assessment of Pancreatic Secretion

In vivo models are crucial for understanding the pharmacological effects of this compound in a physiological context.

Protocol (Isolated Perfused Rat Pancreas):

-

Surgical Preparation: The pancreas of an anesthetized rat is isolated and perfused through the celiac and superior mesenteric arteries.

-

Stimulation and Antagonism: The pancreas is stimulated with a continuous infusion of CCK-8 to induce pancreatic juice flow and protein output. This compound is then co-infused at various concentrations.

-

Sample Collection: Pancreatic juice is collected at regular intervals.

-

Analysis: The volume of pancreatic juice is measured, and the protein concentration is determined.

-

Data Analysis: The inhibitory effect of this compound on CCK-8-stimulated pancreatic secretion is quantified. Studies have shown that this compound (FK480) dose-dependently inhibits CCK-8-stimulated pancreatic juice flow and protein output.

In Vivo Efficacy and Selectivity

In vivo studies have confirmed the CCK-A receptor antagonist activity of this compound (FK480). In a model of spontaneously developed chronic pancreatitis in WBN/Kob rats, oral administration of FK480 showed a dose-dependent recovery in serum amylase levels, suggesting a potential therapeutic benefit. Further studies have indicated that this compound is a selective CCK-A receptor antagonist, as it did not show significant effects in the formalin test in rats, a model where CCK-B receptor antagonists exhibit antinociceptive effects.

Conclusion

This compound (FK480) is a potent and selective CCK-A receptor antagonist with demonstrated efficacy in both in vitro and in vivo models. Its ability to competitively block the binding of CCK to its receptor and inhibit downstream physiological responses, such as pancreatic enzyme secretion, underscores its potential as a pharmacological tool and a therapeutic agent for CCK-A receptor-mediated pathologies. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel CCK receptor antagonists.

References

Pranazepide: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pranazepide, also known as FK-480, is a potent and selective non-peptide antagonist of the cholecystokinin A (CCK-A) receptor. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action as a CCK-A receptor antagonist. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with a visualization of the signaling pathway it modulates. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those focused on gastrointestinal disorders and other conditions involving the cholecystokinin system.

Chemical Structure and Identification

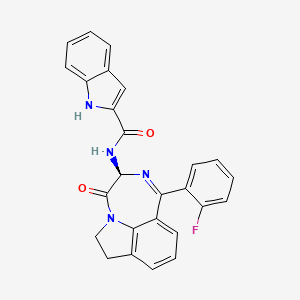

This compound is a complex heterocyclic molecule with the systematic IUPAC name N-[(11S)-9-(2-fluorophenyl)-12-oxo-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]-1H-indole-2-carboxamide[1].

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| IUPAC Name | N-[(11S)-9-(2-fluorophenyl)-12-oxo-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]-1H-indole-2-carboxamide |

| SMILES | C1CN2C(=O)--INVALID-LINK--NC(=O)C5=CC6=CC=CC=C6N5 |

| InChI | InChI=1S/C26H19FN4O2/c27-19-10-3-2-8-17(19)22-18-9-5-7-15-12-13-31(23(15)18)26(33)24(29-22)30-25(32)21-14-16-6-1-4-11-20(16)28-21/h1-11,14,24,28H,12-13H2,(H,30,32)/t24-/m1/s1 |

| InChIKey | WKJDXKWFGJWGAS-XMMPIXPASA-N |

| CAS Number | 150408-73-4 |

| Synonyms | FK-480, Panazepide |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C26H19FN4O2 | PubChem[1] |

| Molecular Weight | 438.5 g/mol | PubChem (Computed)[1] |

| XLogP3 | 4.3 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 5 | PubChem (Computed) |

| Rotatable Bond Count | 3 | PubChem (Computed) |

| Solubility | A preparation method for an in vivo formula involves dissolving in DMSO and subsequent dilution with PEG300, Tween 80, and saline/PBS, suggesting poor aqueous solubility. | TargetMol |

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of the cholecystokinin A (CCK-A) receptor, a G protein-coupled receptor (GPCR). Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a key role in various physiological processes, including digestion, appetite regulation, and anxiety.

Upon binding of the endogenous ligand CCK, the CCK-A receptor activates a signaling cascade. This compound, by competitively binding to the receptor, prevents this activation.

Experimental Protocols

The following protocols are based on methodologies described for the synthesis and biological evaluation of this compound (FK-480) and related compounds.

Synthesis of this compound (FK-480)

The synthesis of this compound is a multi-step process involving the formation of a tricyclic 1,4-benzodiazepine core followed by coupling with an indole-2-carboxamide moiety. A key precursor is the (3S)-amino-1,4-benzodiazepine derivative. The absolute configuration of this precursor was confirmed by X-ray crystallography of its ureido derivative with (S)-alpha-methylbenzyl isocyanate. The final step involves the amide bond formation between the tricyclic amine and indole-2-carboxylic acid.

A detailed, step-by-step synthesis protocol would require access to the full text of the primary literature, which is not publicly available. The general synthetic strategy is derived from the abstract of "Studies on a novel, potent and orally effective cholecystokinin A antagonist, FK-480. Synthesis and structure-activity relationships of FK-480 and related compounds."

In Vitro CCK-A Receptor Binding Assay

This assay is designed to determine the affinity of this compound for the CCK-A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Rat pancreatic membranes (source of CCK-A receptors)

-

125I-CCK-8 (radiolabeled ligand)

-

This compound (test compound)

-

Binding buffer (e.g., Tris-HCl buffer containing MgCl2, bacitracin, and bovine serum albumin)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a suspension of rat pancreatic membranes in binding buffer.

-

In a series of tubes, add the membrane suspension, a fixed concentration of 125I-CCK-8, and varying concentrations of this compound.

-

For determining non-specific binding, add a high concentration of unlabeled CCK-8 to a set of control tubes.

-

Incubate the mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of 125I-CCK-8).

This protocol is a generalized representation based on the abstract of the primary literature describing the evaluation of FK-480.

In Vivo Evaluation of CCK-A Receptor Antagonism: Inhibition of CCK-8-Induced Gastric Emptying Delay

This in vivo assay assesses the functional antagonism of this compound by measuring its ability to reverse the delay in gastric emptying induced by CCK-8 in mice.

Materials:

-

Mice

-

CCK-8

-

This compound (formulated for oral or parenteral administration)

-

Charcoal meal (non-absorbable marker)

-

Saline (vehicle control)

Procedure:

-

Fast the mice overnight with free access to water.

-

Administer this compound or its vehicle to different groups of mice at a specified time before the start of the experiment.

-

Administer CCK-8 or saline to the respective groups.

-

Immediately after CCK-8/saline administration, administer a charcoal meal orally.

-

After a set period (e.g., 20-30 minutes), euthanize the mice.

-

Excise the stomach and the entire small intestine.

-

Measure the distance traveled by the charcoal meal in the small intestine.

-

Calculate the gastric emptying rate as the percentage of the small intestine traversed by the charcoal meal.

-

Compare the gastric emptying rates between the different treatment groups to determine the effect of this compound on CCK-8-induced delay.

This protocol is a generalized representation based on the abstract of the primary literature describing the evaluation of FK-480.

Logical Workflow for this compound Evaluation

The evaluation of a compound like this compound follows a logical progression from its synthesis to its in vitro and in vivo characterization.

Conclusion

This compound is a well-characterized, potent, and selective CCK-A receptor antagonist with potential therapeutic applications in gastrointestinal and other disorders. This technical guide has provided a detailed overview of its chemical structure, properties, and biological activity, along with generalized experimental protocols for its study. Further research and development may continue to elucidate the full therapeutic potential of this compound.

References

Pranazepide (FK 480): A Technical Overview of a Selective CCK-A Receptor Antagonist

Abstract

Pranazepide (FK 480) is a potent and selective, non-peptide antagonist of the cholecystokinin-A (CCK-A) receptor, developed by the former Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.). As a tricyclic 1,4-benzodiazepine derivative, this compound was investigated for its therapeutic potential in disorders related to CCK-A receptor signaling, most notably chronic pancreatitis. Despite promising preclinical activity, its clinical development was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Historical Context

The discovery of this compound emerged from research into the physiological roles of cholecystokinin (CCK), a peptide hormone and neurotransmitter that exerts its effects through two primary receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The CCK-A receptor is predominantly found in the gastrointestinal system, including the pancreas and gallbladder, where it mediates processes such as enzyme secretion and smooth muscle contraction.

Fujisawa Pharmaceutical embarked on a program to develop small-molecule CCK-A receptor antagonists. This led to the synthesis of a series of novel tricyclic 1,4-benzodiazepine derivatives. Through structure-activity relationship (SAR) studies, (S)-N-[1-(2-fluorophenyl)-3,4,6,7-tetrahydro-4-oxo-pyrrolo[3,2,1-jk][1]benzodiazepine-3-yl]-1H-indole-2-carboxamide, designated FK 480 and later known as this compound, was identified as a lead candidate with high potency and oral activity. Preclinical studies demonstrated its efficacy in animal models, and it entered clinical evaluation for the treatment of chronic pancreatitis. However, the development of this compound was later discontinued.

Mechanism of Action: CCK-A Receptor Antagonism

This compound functions as a competitive antagonist at the CCK-A receptor. By binding to this G-protein coupled receptor (GPCR), it blocks the downstream signaling cascades initiated by the endogenous ligand, CCK.

CCK-A Receptor Signaling Pathway

The CCK-A receptor is coupled to both Gq and Gs G-proteins. Upon activation by CCK, the following primary signaling pathways are initiated:

-

Gq Pathway: The activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

-

Gs Pathway: The Gs protein activates adenylyl cyclase (AC), which increases the production of cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA).

These initial signaling events trigger further downstream cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, ultimately leading to the physiological responses mediated by the CCK-A receptor, such as pancreatic enzyme secretion. This compound competitively inhibits the binding of CCK to the CCK-A receptor, thereby preventing the activation of these signaling pathways.

Figure 1: Simplified signaling pathway of the CCK-A receptor and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound (FK 480) and related compounds. Data for this compound is limited due to the discontinuation of its development.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

| Parameter | Value | Species | Assay System | Reference |

| ID50 (Amylase Release) | 1.30 ± 0.12 nM | Rat | Isolated Pancreatic Acini | [1] |

| ID50 ([125I]CCK-8 Binding) | 0.40 ± 0.06 nM | Rat | Isolated Pancreatic Acini | [1] |

Table 2: Comparative In Vitro Potency of CCK-A Receptor Antagonists

| Compound | ID50 (Amylase Release) | ID50 ([125I]CCK-8 Binding) | Species | Reference |

| This compound (FK 480) | 1.30 nM | 0.40 nM | Rat | [1] |

| MK-329 (Devazepide) | 1.33 nM | 0.68 nM | Rat | |

| Loxiglumide | 1.27 µM | 0.38 µM | Rat |

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize this compound are provided below. These are based on established methodologies in the field.

[125I]CCK-8 Radioligand Binding Assay

This assay quantifies the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to the CCK-A receptor.

Figure 2: Workflow for the [125I]CCK-8 radioligand binding assay.

Methodology:

-

Membrane Preparation: Pancreatic tissue from rats is homogenized in a cold buffer solution. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Incubation: In a multi-well plate, the pancreatic membrane preparation is incubated with a fixed concentration of [125I]CCK-8 and varying concentrations of this compound or a vehicle control. Non-specific binding is determined in the presence of a high concentration of unlabeled CCK-8. The incubation is typically carried out at a controlled temperature (e.g., 37°C) for a specific duration to reach equilibrium.

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value of this compound. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

CCK-Stimulated Amylase Release Assay

This functional assay measures the ability of this compound to inhibit the physiological response (amylase secretion) induced by CCK in isolated pancreatic acini.

Figure 3: Workflow for the CCK-stimulated amylase release assay.

Methodology:

-

Acinar Preparation: The pancreas is removed from a rat and digested with collagenase to disperse the tissue into individual acini or small clusters of acini. The acini are then purified by centrifugation and resuspended in a physiological buffer.

-

Pre-incubation: The isolated acini are pre-incubated with various concentrations of this compound or a vehicle control for a specified period.

-

Stimulation: The acini are then stimulated with a fixed concentration of CCK-8 (typically a concentration that elicits a submaximal response) and incubated for a defined time (e.g., 30 minutes) at 37°C.

-

Separation: The incubation is stopped by placing the samples on ice and centrifuging to pellet the acini.

-

Amylase Measurement: The supernatant, containing the released amylase, is collected. The amylase activity in the supernatant and the total amylase in the acinar pellet (after cell lysis) are measured using a spectrophotometric assay, often based on the hydrolysis of a chromogenic substrate.

-

Data Analysis: Amylase release is expressed as a percentage of the total amylase content. The data are plotted against the concentration of this compound, and the ID50 (the concentration of antagonist that inhibits the CCK-stimulated response by 50%) is determined by non-linear regression.

Conclusion

This compound (FK 480) is a well-characterized, potent, and selective CCK-A receptor antagonist that demonstrated significant promise in preclinical studies. Its development provided valuable insights into the structure-activity relationships of tricyclic 1,4-benzodiazepine derivatives as CCK-A antagonists. Although its clinical development for chronic pancreatitis was discontinued, the technical data and methodologies associated with this compound remain relevant to the ongoing research and development of novel therapeutics targeting the cholecystokinin receptor system. Further investigation into the reasons for its discontinuation could provide important lessons for future drug development programs in this area.

References

Pranazepide (Netazepide): A Technical Guide to its Cholecystokinin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cholecystokinin (CCK) receptor binding affinity of pranazepide, a compound more commonly known in scientific literature as netazepide (also referred to by its development code YF476 and as sograzepide).[1][2][3] This document details its binding characteristics to the two primary CCK receptor subtypes, CCK1 and CCK2, and outlines the experimental methodologies used to determine these affinities. Furthermore, it visualizes the key signaling pathways associated with CCK receptor activation.

Introduction to this compound (Netazepide) and Cholecystokinin Receptors

This compound (Netazepide) is a potent and selective antagonist of the cholecystokinin (CCK) receptors.[1][2] The biological effects of the peptide hormone cholecystokinin are mediated by two distinct G protein-coupled receptor subtypes: CCK1 (formerly CCKA or alimentary) and CCK2 (formerly CCKB or brain) receptors. CCK1 receptors are predominantly found in the gastrointestinal system, including the gallbladder and pancreas, where they regulate functions such as enzyme secretion and gut motility. In contrast, CCK2 receptors are widely distributed in the central nervous system and the stomach, playing roles in anxiety, pain perception, and gastric acid secretion. The differential expression and function of these receptor subtypes make them attractive targets for therapeutic intervention in a range of disorders.

Quantitative Binding Affinity Data

The binding affinity of this compound (netazepide) for CCK1 and CCK2 receptors has been determined through various in vitro assays. The following tables summarize the key quantitative data, including inhibitory concentration (IC50) and binding affinity (Ki) values.

| Compound | Receptor Subtype | Species/Tissue Source | Radioligand | Parameter | Value (nM) | Reference |

| This compound (Netazepide/YF476) | CCK2 | Rat Stomach ECL Cells | Gastrin | IC50 | 2.7 | |

| This compound (Netazepide/YF476) | CCK2 (Gastrin/CCK-B) | - | - | IC50 | 0.1 | |

| This compound (Netazepide/YF476) | CCK1 (CCK-A) | - | - | IC50 | 502 | |

| This compound (Netazepide/YF476) | CCK2 | Rat Brain | [125I]CCK-8 | Ki | 0.068 | |

| This compound (Netazepide/YF476) | CCK2 | Cloned Canine | [125I]CCK-8 | Ki | 0.62 | |

| This compound (Netazepide/YF476) | CCK2 | Cloned Human | [125I]CCK-8 | Ki | 0.19 |

Experimental Protocols

The determination of this compound's (netazepide's) binding affinity for CCK receptors relies on established in vitro methodologies, primarily radioligand binding assays and functional assays.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor. These assays typically involve the use of a radiolabeled ligand that specifically binds to the receptor of interest. The general protocol for a competitive binding assay to determine the Ki of an unlabeled compound like this compound (netazepide) is as follows:

Experimental Workflow for Radioligand Binding Assay

A detailed protocol involves the following steps:

-

Membrane Preparation: Tissues or cells expressing CCK receptors are homogenized in a cold buffer and centrifuged to isolate the cell membranes. The membrane pellet is then washed and resuspended in an appropriate assay buffer. Protein concentration is determined to ensure consistency across experiments.

-

Competitive Binding Incubation: The prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [125I]CCK-8) and varying concentrations of unlabeled this compound (netazepide). The incubation is carried out for a specific time and at a controlled temperature to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to minimize non-specific binding.

-

Detection and Data Analysis: The radioactivity retained on the filters is quantified using a scintillation counter. The data are then analyzed to generate a competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assays

Functional assays measure the biological response following receptor activation or inhibition. For CCK receptors, which are primarily Gq-coupled, common functional assays include measuring changes in intracellular calcium concentration or the accumulation of inositol phosphates.

Calcium Flux Assay Protocol:

-

Cell Culture: Cells stably expressing the CCK receptor of interest (CCK1 or CCK2) are cultured in appropriate media.

-

Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The cells are then treated with varying concentrations of this compound (netazepide) followed by the addition of a CCK agonist (e.g., CCK-8).

-

Signal Detection: Changes in intracellular calcium levels are monitored in real-time using a fluorometric imaging plate reader.

-

Data Analysis: The ability of this compound (netazepide) to inhibit the agonist-induced calcium flux is quantified to determine its potency as an antagonist.

IP-One Accumulation Assay Protocol:

-

Cell Culture: Cells expressing the target CCK receptor are cultured as described above.

-

Compound Incubation: Cells are pre-incubated with different concentrations of this compound (netazepide).

-

Agonist Stimulation: A CCK agonist is added to stimulate the Gq pathway, leading to the production of inositol triphosphate (IP3), which is subsequently metabolized to inositol monophosphate (IP1).

-

Detection: The accumulated IP1 is detected using a homogenous time-resolved fluorescence (HTRF) assay kit.

-

Data Analysis: The inhibitory effect of this compound (netazepide) on agonist-stimulated IP1 accumulation is measured to determine its antagonist activity.

Cholecystokinin Receptor Signaling Pathways

CCK receptors primarily signal through the Gq alpha subunit of heterotrimeric G proteins. Activation of the receptor by an agonist leads to a cascade of intracellular events. This compound (netazepide), as an antagonist, blocks the initiation of these pathways by preventing agonist binding.

Primary CCK Receptor Signaling Pathway (Gq)

References

Pranazepide: A Technical Overview of its Anticipated Biological Activity as a Cholecystokinin Receptor Antagonist

Introduction

Pranazepide is identified as a cholecystokinin (CCK) receptor antagonist.[1] However, detailed public-domain data regarding its specific biological activity, potency, and clinical development is scarce, with some sources indicating its development has been discontinued.[1] This guide provides a comprehensive technical overview of the anticipated biological activity and function of this compound by examining the well-characterized actions of the broader class of CCK receptor antagonists. The information presented is targeted towards researchers, scientists, and drug development professionals, offering insights into the underlying pharmacology, experimental evaluation, and therapeutic potential of compounds within this class.

Core Mechanism of Action: Antagonism of Cholecystokinin Receptors

The primary biological function of this compound and related compounds is the blockade of cholecystokinin (CCK) receptors. CCK is a peptide hormone and neurotransmitter with a wide range of physiological effects in the gastrointestinal (GI) system and the central nervous system (CNS).[2] These effects are mediated through two main G protein-coupled receptor subtypes: CCK1 (formerly CCKA) and CCK2 (formerly CCKB).[2][3]

-

CCK1 Receptors: Predominantly found in the GI tract, particularly the gallbladder, pancreas, and stomach. Activation of CCK1 receptors is involved in regulating gallbladder contraction, pancreatic enzyme secretion, gastric emptying, and satiety signaling.

-

CCK2 Receptors (Gastrin Receptors): Found in the stomach and the brain. In the stomach, they are expressed on enterochromaffin-like (ECL) cells and parietal cells, where they are stimulated by both CCK and the hormone gastrin to regulate gastric acid secretion. In the CNS, CCK2 receptors are implicated in anxiety, panic disorders, and pain perception.

This compound, as a CCK receptor antagonist, is expected to competitively bind to these receptors, thereby inhibiting the downstream signaling cascades initiated by CCK and gastrin.

Quantitative Analysis of CCK Receptor Antagonists

| Compound | Receptor Target | Assay System | Measured Parameter | Value | Reference |

| Netazepide (YF476) | CCK2 | Isolated Rat ECL Cells (Gastrin-evoked pancreastatin secretion) | IC50 | 2.7 nM | |

| Netazepide (YF476) | CCK2 | Isolated Rat ECL Cells (Gastrin dose-response shift) | pKB | 10.8 | |

| YM022 | CCK2 | Isolated Rat ECL Cells (Gastrin-evoked pancreastatin secretion) | IC50 | 0.5 nM | |

| YM022 | CCK2 | Isolated Rat ECL Cells (Gastrin dose-response shift) | pKB | 11.3 | |

| AG041R | CCK2 | Isolated Rat ECL Cells (Gastrin-evoked pancreastatin secretion) | IC50 | 2.2 nM | |

| AG041R | CCK2 | Isolated Rat ECL Cells (Gastrin dose-response shift) | Apparent pKB | 10.4 | |

| Devazepide | CCK1 | Guinea-pig stomach corpus smooth muscle (CCK-8S evoked contraction) | pKB | 9.54 | |

| CI-988 | CCK2 | Guinea-pig stomach corpus smooth muscle (Pentagastrin evoked contraction) | pKB | 9.49 |

Signaling Pathways

The antagonism of CCK receptors by compounds like this compound interrupts key signaling pathways. The following diagram illustrates the gastrin-mediated stimulation of gastric acid secretion, a pathway targeted by CCK2 receptor antagonists.

Caption: Gastrin-Mediated Gastric Acid Secretion Pathway and Point of Inhibition by this compound.

Experimental Protocols

The characterization of CCK receptor antagonists involves a variety of in vitro and in vivo assays. A key experimental model is the use of isolated primary cells to measure the functional consequences of receptor antagonism.

Protocol: Inhibition of Gastrin-Evoked Pancreastatin Secretion from Isolated Rat ECL Cells

This protocol is adapted from methodologies used to characterize CCK2 receptor antagonists like netazepide (YF476).

1. Cell Isolation and Culture:

- ECL cells are isolated from the oxyntic mucosa of rat stomachs using techniques such as counter-flow elutriation.

- The purity of the ECL cell preparation is typically assessed and should be around 80% or higher.

- Isolated cells are cultured for approximately 48 hours. To maintain cell viability and function, a low concentration of gastrin (e.g., 0.1 nM) may be included in the culture medium.

2. Antagonist Incubation and Gastrin Stimulation:

- After the initial culture period, the cells are washed to remove the culture medium.

- Cells are then incubated with either the CCK receptor antagonist alone (at various concentrations) or with a combination of the antagonist and a maximally effective concentration of gastrin (e.g., 10 nM).

- The incubation period is typically short, for example, 30 minutes.

3. Measurement of Pancreastatin Secretion:

- Following incubation, the supernatant is collected.

- The concentration of pancreastatin, a peptide co-released with histamine from ECL cells, is quantified using a sensitive method such as a radioimmunoassay (RIA).

4. Data Analysis:

- The inhibitory effect of the antagonist on gastrin-stimulated pancreastatin secretion is determined.

- IC50 values are calculated by plotting the percentage of inhibition against the antagonist concentration.

- To determine the mode of antagonism (e.g., competitive), gastrin dose-response curves are generated in the absence and presence of increasing concentrations of the antagonist. A rightward shift in the dose-response curve is indicative of competitive antagonism, from which a pKB value can be calculated.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the described experimental protocol.

Caption: Workflow for Determining Antagonist Potency on Isolated ECL Cells.

Based on the known functions of CCK receptors, antagonists like this compound have been investigated for several therapeutic applications.

-

Gastrointestinal Disorders: The ability of CCK2 receptor antagonists to inhibit gastric acid secretion makes them potential candidates for treating acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.

-

Oncology: Gastrin is a known growth factor for certain types of tumors, particularly neuroendocrine tumors (NETs) of the stomach. CCK2 receptor antagonists have shown potential in reducing the growth of these tumors.

-

Central Nervous System Disorders: Due to the role of CCK2 receptors in the brain, antagonists have been explored for the treatment of anxiety and panic disorders.

References

- 1. innoprot.com [innoprot.com]

- 2. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological analysis of CCK-sub-2--sub- receptor antagonists using isolated rat stomach ECL cell | British Pharmacological Society [bps.ac.uk]

Investigating the role of Pranazepide in gastrointestinal motility

An In-Depth Technical Guide to the Role of Prokinetic Agents in Gastrointestinal Motility: A Focus on Prucalopride

This guide provides a comprehensive overview of the role of the prokinetic agent prucalopride in the regulation of gastrointestinal (GI) motility. It is intended for researchers, scientists, and drug development professionals working in the field of gastroenterology. This document details the mechanism of action, experimental protocols, and quantitative data related to prucalopride's effects on the GI tract.

Introduction to Prucalopride

Prucalopride is a high-affinity, selective serotonin (5-HT₄) receptor agonist with potent prokinetic properties. It is indicated for the treatment of chronic idiopathic constipation in adults. Unlike earlier 5-HT₄ receptor agonists, such as cisapride and tegaserod, prucalopride exhibits a higher selectivity for the 5-HT₄ receptor, which is thought to contribute to its improved safety profile, particularly concerning cardiovascular adverse events.

Mechanism of Action: A Signaling Pathway Perspective

Prucalopride exerts its prokinetic effects by selectively activating 5-HT₄ receptors located on enteric neurons. This activation initiates a signaling cascade that ultimately enhances cholinergic and non-adrenergic, non-cholinergic (NANC) neurotransmission, leading to increased coordinated peristaltic contractions and a decrease in visceral sensitivity.

The binding of prucalopride to the 5-HT₄ receptor triggers the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors, resulting in the release of acetylcholine (ACh) and other neurotransmitters that stimulate smooth muscle contraction and promote GI transit.

Pranazepide: A Technical Guide for CCK Receptor Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the use of pranazepide as a selective tool compound for the study of cholecystokinin (CCK) receptors. This compound, also known as YF476 or netazepide, is a potent and highly selective antagonist of the cholecystokinin type 2 (CCK2) receptor, making it an invaluable tool for elucidating the physiological and pathological roles of this receptor subtype. This guide provides a detailed overview of its pharmacological properties, experimental protocols for its use, and a summary of key data in a structured format to facilitate its application in research and drug development.

Introduction to Cholecystokinin Receptors

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two G protein-coupled receptors: the CCK1 receptor (CCK1R) and the CCK2 receptor (CCK2R). These receptors, formerly known as CCKA (alimentary) and CCKB (brain) respectively, exhibit distinct tissue distributions and physiological functions.

-

CCK1 Receptors are predominantly found in the gastrointestinal (GI) tract, including the gallbladder and pancreas, where they mediate processes such as gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.[1]

-

CCK2 Receptors are the predominant subtype in the central nervous system (CNS), particularly in the brain, where they are implicated in anxiety, pain perception, and memory.[1][2] They are also found in the stomach, where they regulate gastric acid secretion.[3]

The development of selective antagonists for these receptors is crucial for dissecting their individual roles and for exploring their therapeutic potential.

This compound (YF476/Netazepide): A Selective CCK2 Receptor Antagonist

This compound is a non-peptide, benzodiazepine-based antagonist that demonstrates high affinity and selectivity for the CCK2 receptor.[4] Its oral bioavailability and potent in vivo activity make it a versatile tool for both in vitro and in vivo studies.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (R)-1-[2,3-dihydro-2-oxo-1-(2-methylpropanoyl)methyl-5-(pyridin-2-yl)-1H-1,4-benzodiazepin-3-yl]-3-(3-methylaminophenyl)urea |

| Molecular Formula | C33H33N7O4 |

| Molecular Weight | 603.7 g/mol |

| Type | Small Molecule |

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound (YF476) and other relevant CCK receptor antagonists.

Table 1: Binding Affinity (Ki) of this compound (YF476) for CCK Receptors

| Receptor | Species/System | Radioligand | Ki (nM) | Reference |

| CCK2 | Rat Brain | [¹²⁵I]CCK-8 | 0.068 | |

| CCK2 | Cloned Canine | [¹²⁵I]CCK-8 | 0.62 | |

| CCK2 | Cloned Human | [¹²⁵I]CCK-8 | 0.19 | |

| CCK1 | Rat Pancreas | [¹²⁵I]CCK-8 | >280 (approx. 4100-fold lower affinity than for rat brain CCK2) |

Table 2: Functional Antagonist Potency (IC50 and pKB) of this compound (YF476) and Other CCK Antagonists

This data was generated from a functional assay measuring the inhibition of gastrin-evoked pancreastatin secretion from isolated rat stomach ECL cells.

| Compound | Receptor Target | IC50 (nM) | pKB |

| This compound (YF476) | CCK2 | 2.7 | 10.8 |

| YM022 | CCK2 | 0.5 | 11.3 |

| AG041R | CCK2 | 2.2 | 10.4 (apparent) |

| L-740,093 | CCK2 | 7.8 | - |

| Devazepide | CCK1 | ~800 | - |

Signaling Pathways

The activation of CCK1 and CCK2 receptors initiates distinct intracellular signaling cascades.

Caption: Canonical Gq-coupled signaling pathways for CCK1 and CCK2 receptors.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study CCK receptor function.

Competitive Radioligand Binding Assay for CCK2 Receptors

This protocol is adapted from methodologies used to characterize CCK receptor antagonists.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the CCK2 receptor.

Materials:

-

Membrane Preparation: Homogenates from tissues or cells expressing CCK2 receptors (e.g., rat brain, CHO cells transfected with human CCK2R).

-

Radioligand: [¹²⁵I]CCK-8.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CCK2R ligand (e.g., 1 µM unlabeled CCK-8 or gastrin).

-

Test Compound: this compound or other compounds of interest at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

96-well filter plates (e.g., GF/C with 0.3% PEI pre-soak).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

-

Reaction Mixture: To each well, add the following in order:

-

150 µL of membrane preparation (protein concentration to be optimized, typically 50-120 µg for tissue).

-

50 µL of assay buffer (for total binding), non-specific binding control, or test compound dilution.

-

50 µL of [¹²⁵I]CCK-8 at a fixed concentration (typically at or below its Kd).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked filter plate.

-

Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.

-

Drying: Dry the filters (e.g., 30 minutes at 50°C).

-

Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: Inhibition of Gastrin-Stimulated Pancreastatin Secretion

This protocol is based on the functional characterization of CCK2 receptor antagonists in isolated rat stomach ECL cells.

Objective: To determine the functional potency (IC50) of this compound in antagonizing CCK2 receptor-mediated cellular responses.

Materials:

-

Isolated ECL Cells: Enriched preparation of ECL cells from rat oxyntic mucosa.

-

Cell Culture Medium.

-

Gastrin (Agonist): To stimulate the CCK2 receptor.

-

This compound (Antagonist): At various concentrations.

-

Pancreastatin Radioimmunoassay (RIA) Kit.

Procedure:

-

Cell Culture: Culture the isolated ECL cells for 48 hours.

-

Incubation:

-

Wash the cells and incubate them with various concentrations of this compound or vehicle control.

-

Add a maximally effective concentration of gastrin (e.g., 10 nM) to all wells except the basal control.

-

Incubate for 30 minutes.

-

-

Supernatant Collection: Collect the cell supernatant for pancreastatin measurement.

-

Quantification: Measure the concentration of pancreastatin in the supernatant using a specific RIA.

-

Data Analysis:

-

Calculate the percentage inhibition of gastrin-stimulated pancreastatin secretion for each concentration of this compound.

-

Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.

-

In Vivo Assay: Inhibition of Pentagastrin-Induced Gastric Acid Secretion

This protocol is a model for assessing the in vivo efficacy of CCK2 receptor antagonists.

Objective: To evaluate the in vivo antagonist activity of this compound on gastric acid secretion in an animal model.

Materials:

-

Animal Model: Anesthetized rats or Heidenhain pouch dogs.

-

Pentagastrin (Agonist): To stimulate gastric acid secretion.

-

This compound: Administered intravenously or orally.

-

Gastric Lavage and Collection System.

-

pH Meter and Titrator.

Procedure:

-

Animal Preparation: Anesthetize the animal and prepare for gastric juice collection.

-

Basal Secretion: Collect basal gastric acid secretion for a defined period.

-

Antagonist Administration: Administer this compound at various doses.

-

Agonist Stimulation: After a suitable pre-treatment time, infuse pentagastrin to stimulate acid secretion.

-

Sample Collection: Collect gastric juice at regular intervals.

-

Analysis: Measure the volume and titrate the acidity of the collected samples to determine the acid output.

-

Data Analysis:

-

Calculate the percentage inhibition of pentagastrin-stimulated acid secretion for each dose of this compound.

-

Determine the ED50 (the dose required to produce 50% of the maximal effect).

-

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a selective CCK receptor antagonist like this compound.

Caption: Workflow for characterizing a selective CCK receptor antagonist.

Conclusion

This compound is a powerful and selective tool for investigating the multifaceted roles of the CCK2 receptor. Its well-characterized pharmacological profile, combined with its in vivo activity, makes it an essential compound for researchers in neuroscience, gastroenterology, and drug discovery. This guide provides the foundational data and methodologies to effectively utilize this compound in advancing our understanding of CCK receptor biology and its therapeutic potential.

References

- 1. Characterization of the three different states of the cholecystokinin (CCK) receptor in pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]

- 3. CCK2 receptor antagonists: pharmacological tools to study the gastrin-ECL cell-parietal cell axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

An In-depth Technical Guide to Pranazepide (C26H19FN4O2): A Potent Cholecystokinin A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pranazepide, with the molecular formula C26H19FN4O2, is a potent and selective non-peptide antagonist of the cholecystokinin A (CCKA) receptor. Initially developed under the code FK480, its therapeutic potential has been explored in gastrointestinal disorders, particularly pancreatitis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and relevant experimental methodologies. Quantitative data are summarized for clarity, and key biological pathways and experimental workflows are visualized to facilitate understanding.

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. Its physiological effects, which include regulation of pancreatic secretion, gallbladder contraction, and satiety, are mediated through two primary receptor subtypes: CCKA (alimentary) and CCKB (brain) receptors. This compound (FK480) is a benzodiazepine derivative that acts as a selective antagonist at the CCKA receptor, thereby inhibiting the actions of CCK. This selectivity has made it a valuable tool in pharmacological research and a candidate for therapeutic intervention in conditions characterized by excessive CCK activity, such as pancreatitis.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C26H19FN4O2 |

| Molecular Weight | 438.46 g/mol |

| IUPAC Name | N-[(3S)-1-allyl-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide |

| CAS Number | 150408-73-4 |

Pharmacology

Mechanism of Action

This compound functions as a competitive antagonist at the CCKA receptor. By binding to this receptor, it prevents the endogenous ligand, CCK, from activating downstream signaling pathways. This blockade of CCK-A receptor signaling leads to the inhibition of physiological responses mediated by CCK, such as pancreatic enzyme secretion and gallbladder contraction.

Quantitative Pharmacological Data

| Parameter | Species | Model | Effect | Reference |

| Potency | Rat | Isolated perfused pancreas | ~10 times more potent than KSG-504 in inhibiting CCK-8-stimulated pancreatic juice flow, protein output, and insulin release. | [1] |

| Efficacy | Rat | Spontaneously developed chronic pancreatitis (WBN/Kob rats) | Dose-dependent recovery of decreased serum amylase levels with oral treatment (1, 10, and 100 µg/kg) over 8 weeks. | [2] |

| Gene Expression | Rat | Intragastric administration (0.1 mg/kg/day for 3 days) | Increased CCK mRNA levels in the intestine to 1.7 times that of control rats. | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available. However, based on its chemical structure and the nature of similar compounds, the following sections outline general methodologies that would be applicable.

Synthesis of this compound (General Approach)

The synthesis of this compound, a benzodiazepine derivative, would likely follow a multi-step organic synthesis pathway. A plausible, though not definitively published, retro-synthetic analysis suggests the key steps would involve the formation of the benzodiazepine core followed by the coupling of the indole-2-carboxamide side chain.

Workflow for a potential synthesis route:

Caption: A potential synthetic workflow for this compound.

General Protocol for Solid-Phase Peptide Synthesis of CCK Analogs (for comparative studies):

For comparative binding assays or structure-activity relationship studies, the synthesis of peptide-based CCK analogs is often required. Solid-phase peptide synthesis (SPPS) is the standard method.[4][5]

-

Resin Selection and Loading: A suitable resin (e.g., Rink Amide resin for C-terminal amides) is chosen. The first Fmoc-protected amino acid is coupled to the resin.

-

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of piperidine in DMF.

-

Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HATU) and coupled to the deprotected N-terminus of the growing peptide chain.

-

Washing: The resin is washed thoroughly after each deprotection and coupling step to remove excess reagents and byproducts.

-

Repeat: The deprotection and coupling cycles are repeated until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for determining the purity of this compound and for quantifying its concentration in biological matrices for pharmacokinetic studies. While a specific method for this compound is not published, a general method for benzodiazepine-like compounds can be adapted.

Illustrative HPLC Method Parameters:

| Parameter | Typical Value |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) |

| Elution | Isocratic or gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry (e.g., at 240-254 nm) |

| Column Temperature | 25-40 °C |

| Injection Volume | 10-20 µL |

Workflow for HPLC Method Development and Validation:

Caption: A typical workflow for HPLC method development and validation.

In Vitro Assays: Radioligand Binding Assay

To determine the binding affinity (Ki) of this compound for CCKA and CCKB receptors, a competitive radioligand binding assay is the gold standard.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the target receptor (CCKA or CCKB) are prepared from cell lines or animal tissues.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]devazepide for CCKA or [3H]L-365,260 for CCKB) and varying concentrations of the unlabeled competitor (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Studies: Animal Models of Pancreatitis

The therapeutic potential of this compound in pancreatitis has been investigated using various animal models. The cerulein-induced pancreatitis model is commonly used.

Protocol for Cerulein-Induced Pancreatitis in Mice:

-

Animal Model: C57BL/6 mice are typically used.

-

Induction of Pancreatitis: Mice are administered intraperitoneal injections of cerulein (a CCK analog) at a supramaximal dose (e.g., 50 µg/kg) hourly for a defined period (e.g., 6-10 hours) to induce acute pancreatitis. For chronic pancreatitis models, injections are repeated over several weeks.

-

Treatment: this compound (or vehicle control) is administered, typically orally or intraperitoneally, before or after the induction of pancreatitis, depending on the study's objective (prophylactic or therapeutic).

-

Outcome Measures: At the end of the experiment, animals are euthanized, and blood and pancreatic tissue are collected.

-

Biochemical Analysis: Serum amylase and lipase levels are measured.

-

Histological Analysis: Pancreatic tissue is fixed, sectioned, and stained (e.g., with H&E) to assess edema, inflammation, and necrosis.

-

Molecular Analysis: Gene expression of inflammatory markers (e.g., cytokines) can be quantified by RT-PCR.

-

Signaling Pathways

Activation of the CCKA receptor by CCK initiates a cascade of intracellular signaling events. As an antagonist, this compound blocks these pathways. The primary signaling pathway involves the Gq/11 family of G proteins.

References

- 1. Different inhibitory effects of the newly developed CCK receptor antagonists FK480 and KSG-504 on pancreatic exocrine and endocrine secretion in the isolated perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of FK480, a CCK-A receptor antagonist, on spontaneously developed chronic pancreatitis in WBN/Kob rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of a new cholecystokinin antagonist (FK 480) on gene expression of cholecystokinin and secretin in rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. scispace.com [scispace.com]

Pranazepide: A Technical Overview of a Cholecystokinin A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pranazepide is a potent and selective non-peptide antagonist of the cholecystokinin A (CCKA) receptor. This document provides a comprehensive technical overview of this compound, including its chemical identity, mechanism of action, and available pharmacological data. While specific quantitative data on binding affinity, efficacy, and pharmacokinetics are not widely available in the public domain, this guide summarizes the known attributes of this compound and provides detailed methodologies for key experiments relevant to its evaluation as a CCKA receptor antagonist.

Chemical Identity

IUPAC Name: N-[(11S)-9-(2-fluorophenyl)-12-oxo-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]-1H-indole-2-carboxamide[1]

Synonyms: Panazepide, FK 480, FR 120480[1]

| Identifier | Value |

| CAS Number | 150408-73-4[1] |

| PubChem CID | 132916[1] |

| Molecular Formula | C26H19FN4O2[1] |

| Molecular Weight | 438.5 g/mol |

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist at the cholecystokinin A (CCKA) receptor, a G-protein coupled receptor (GPCR). The CCKA receptor is primarily coupled to the Gq family of G-proteins. Upon activation by its endogenous ligand, cholecystokinin (CCK), the CCKA receptor initiates a signaling cascade through the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+, along with the activation of protein kinase C (PKC) by DAG, mediates the various physiological effects of CCK. By competitively binding to the CCKA receptor, this compound is expected to block this signaling pathway, thereby inhibiting the downstream effects of CCK.

References

Pranazepide (CAS Number: 150408-73-4): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pranazepide, also known as FK-480, is a potent and selective, non-peptide antagonist of the cholecystokinin A (CCK-A) receptor. Developed as a potential therapeutic agent for digestive disorders, particularly pancreatitis, its mechanism of action involves the competitive inhibition of the physiological effects mediated by cholecystokinin (CCK) at the CCK-A receptor. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, underlying signaling pathways, experimental protocols for its evaluation, and a summary of its synthesis.

Introduction

This compound (CAS: 150408-73-4) is a tricyclic 1,4-benzodiazepine derivative that has been investigated for its therapeutic potential in gastrointestinal disorders.[1] Its primary pharmacological action is the selective antagonism of the cholecystokinin A (CCK-A) receptor, a G-protein coupled receptor predominantly found in peripheral tissues such as the pancreas, gallbladder, and gastrointestinal smooth muscle.[2] By blocking the action of CCK, a key regulator of pancreatic enzyme secretion and gallbladder contraction, this compound was explored for the management of conditions like chronic pancreatitis.[1][3]

Mechanism of Action: CCK-A Receptor Antagonism

This compound exerts its effects by competitively binding to the CCK-A receptor, thereby preventing the binding of its endogenous ligand, cholecystokinin. This blockade inhibits the downstream signaling cascade typically initiated by CCK-A receptor activation.

Cholecystokinin A Receptor Signaling Pathway

The CCK-A receptor is a Gq-protein coupled receptor. Upon activation by CCK, the Gq alpha subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to the physiological response, such as pancreatic enzyme secretion. This compound, by blocking the initial receptor activation, prevents this entire cascade.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized primarily through radioligand binding assays to determine its affinity and selectivity for CCK receptor subtypes.

Quantitative Data: Binding Affinity

| Compound | Receptor | Assay Type | Radioligand | Tissue Source | IC50 (nM) | Ki (nM) | Selectivity (CCK-B/CCK-A) |

| This compound (FK-480) | CCK-A | Competitive Binding | [¹²⁵I]CCK-8 | Rat Pancreatic Membranes | Data not available | Data not available | >1000-fold |

| This compound (FK-480) | CCK-B | Competitive Binding | [¹²⁵I]CCK-8 | Data not available | Data not available | Data not available |

Note: Specific IC50 and Ki values were not found in the reviewed literature, however, the high selectivity for the CCK-A receptor is consistently reported.

Experimental Protocol: Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a receptor.[4]

Methodology:

-

Membrane Preparation: Pancreatic tissue from rats is homogenized and centrifuged to isolate the cell membrane fraction containing the CCK-A receptors.

-

Incubation: A constant concentration of the radioligand, [¹²⁵I]CCK-8, is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]CCK-8 (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Pharmacology

The in vivo efficacy of this compound has been evaluated in animal models of pancreatic function and pancreatitis.

Quantitative Data: In Vivo Efficacy

| Species | Model | Agonist | This compound (FK-480) Dose | Effect | ID50 |

| Rat | Pancreatic Secretion | CCK-8 (0.06 µg/kg/h, IV) | 0.0016-1.0 mg/kg/h, Intraduodenal | Dose-dependent inhibition of pancreatic juice volume and amylase output | 0.025 mg/kg/h |

| Rat | Pancreatic Secretion | Intraduodenal Casein (400 mg/h) | 0.2 mg/kg/h, Intraduodenal | Significant suppression of pancreatic juice volume and amylase output | Not Applicable |

| Mouse | Gastric Emptying | CCK-8 | Dose not specified | Inhibition of CCK-8-induced delay in gastric emptying | Not Applicable |

Experimental Protocol: Cerulein-Induced Pancreatitis Model

Cerulein, a CCK analogue, is commonly used to induce acute pancreatitis in rodents, providing a model to test the therapeutic efficacy of CCK antagonists like this compound.

Methodology:

-

Animal Dosing: Experimental animals (typically rats or mice) are administered this compound or a vehicle control at various doses prior to the induction of pancreatitis.

-